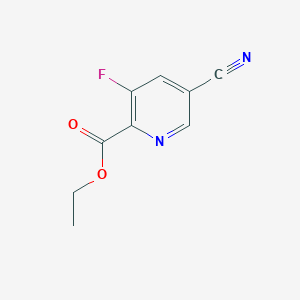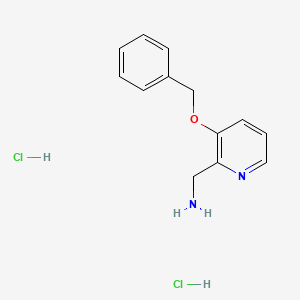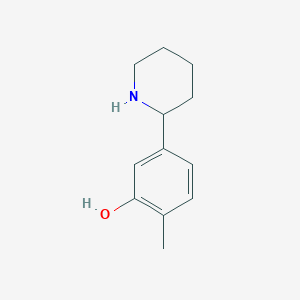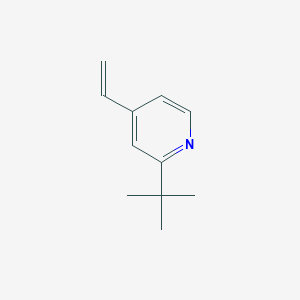
2-(tert-Butyl)-4-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and the vinyl group attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with tert-butyl halides under basic conditions. One common method is the reaction of 4-vinylpyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted pyridines
Substitution: Various functionalized pyridines
科学的研究の応用
2-(tert-Butyl)-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
作用機序
The mechanism of action of 2-(tert-Butyl)-4-vinylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal centers, forming stable complexes. The tert-butyl and vinyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.
類似化合物との比較
2-(tert-Butyl)-4-vinylpyridine can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-(tert-Butyl)pyridine: Lacks the vinyl group, resulting in different reactivity and applications.
2-(tert-Butyl)-5-vinylpyridine: The vinyl group is positioned differently, leading to variations in chemical behavior and applications.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
2-tert-butyl-4-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h5-8H,1H2,2-4H3 |
InChIキー |
OTVQRQANEZGTRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=CC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


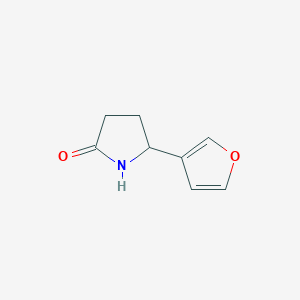
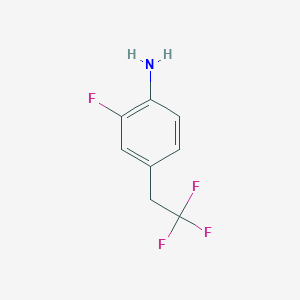
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
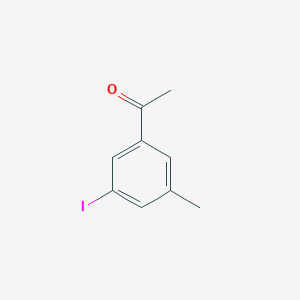
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
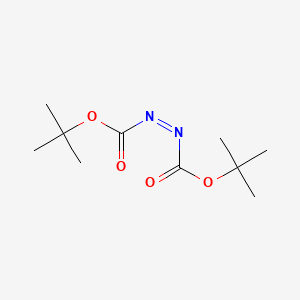
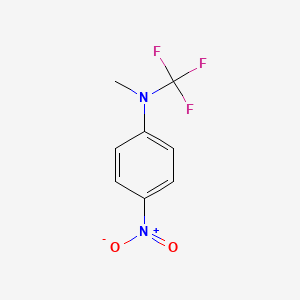
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

